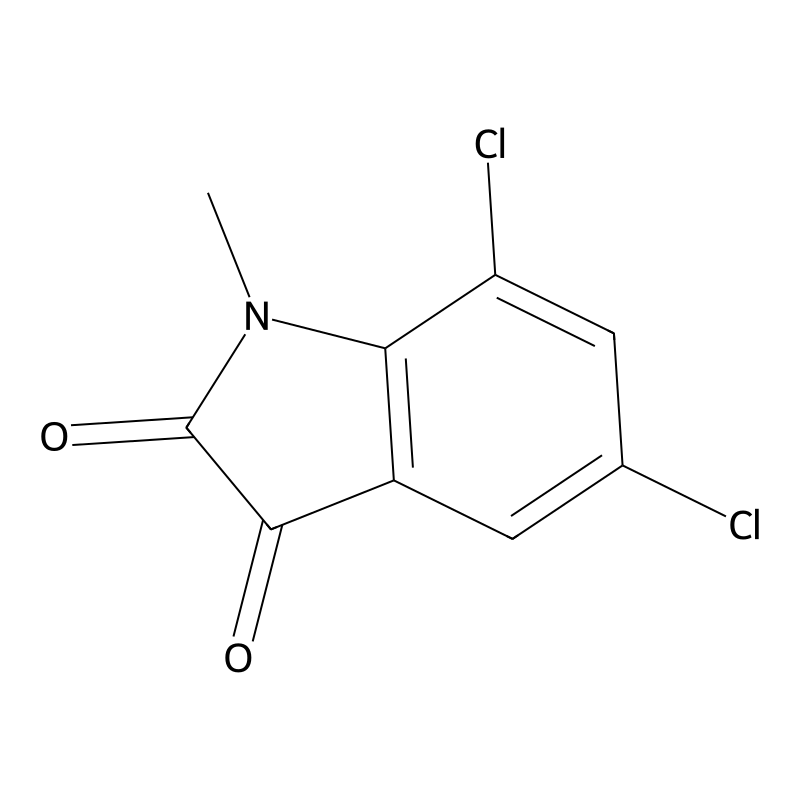

5,7-dichloro-1-methyl-1H-indole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,7-Dichloro-1-methyl-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family, characterized by its unique structure featuring two chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position of the indole ring. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C9H6Cl2N2O2, and it possesses a molecular weight of approximately 233.06 g/mol.

- Oxidation: The compound can undergo oxidation to yield different derivatives, which may exhibit varying biological properties.

- Substitution Reactions: It can react with nucleophiles such as amines and alcohols, leading to the formation of substituted derivatives.

- Condensation Reactions: The compound can participate in condensation reactions with hydrazines or other carbonyl compounds, forming more complex structures .

Research indicates that 5,7-dichloro-1-methyl-1H-indole-2,3-dione exhibits notable biological activities:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Anticancer Properties: Preliminary studies indicate that it may possess anticancer properties, inhibiting the proliferation of certain cancer cell lines .

- Molecular Docking Studies: These studies suggest that the compound can bind effectively to biological targets, which may contribute to its therapeutic effects .

The synthesis of 5,7-dichloro-1-methyl-1H-indole-2,3-dione typically involves:

- Chlorination of Isatin: The starting material is often isatin, which is treated with chlorinating agents like trichloroisocyanuric acid in acidic conditions. This process introduces chlorine atoms at the desired positions on the indole ring.

- Recrystallization: Post-reaction purification often involves recrystallization from solvents like ethanol to obtain pure product .

5,7-Dichloro-1-methyl-1H-indole-2,3-dione has several potential applications:

- Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being explored for development into new therapeutic agents.

- Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex indole derivatives.

Interaction studies have focused on understanding how 5,7-dichloro-1-methyl-1H-indole-2,3-dione interacts with various biological macromolecules:

- Protein Binding: Molecular docking studies indicate that it may bind effectively to proteins involved in disease pathways, enhancing its potential as a drug candidate .

- Metabolic Stability: Investigations into its metabolic pathways suggest that modifications could enhance its stability and bioavailability in biological systems .

Several compounds share structural similarities with 5,7-dichloro-1-methyl-1H-indole-2,3-dione. Here are some notable examples:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Chloroisatin | Contains one chlorine atom | Antimicrobial and anticancer properties |

| 5-Fluoroindoline-2,3-dione | Fluorine substitution at position 5 | Antimicrobial activity |

| 5-Iodoindoline-2,3-dione | Iodine substitution at position 5 | Anticancer properties |

| 6-Methylindoline-2,3-dione | Methyl group at position 6 | Potential neuroprotective effects |

Uniqueness of 5,7-Dichloro-1-Methyl-1H-Indole-2,3-Dione

The unique positioning of two chlorine atoms distinguishes this compound from others in the indole family. This specific substitution pattern may enhance its reactivity and biological activity compared to other similar compounds. The combination of both chlorine substitutions along with a methyl group contributes to its distinctive pharmacological profile.